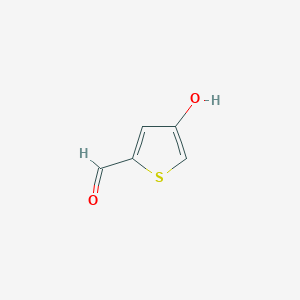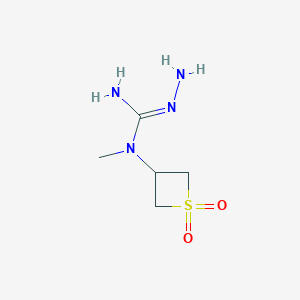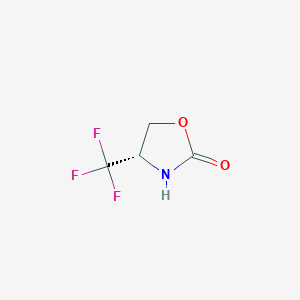
(S)-4-(Trifluoromethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(Trifluoromethyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by the presence of a trifluoromethyl group at the 4-position of the oxazolidinone ring. Oxazolidinones are a class of five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Trifluoromethyl)oxazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a chiral amino alcohol with a trifluoromethyl ketone, followed by cyclization to form the oxazolidinone ring . The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(Trifluoromethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction may produce amino alcohols .
Aplicaciones Científicas De Investigación
(S)-4-(Trifluoromethyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of (S)-4-(Trifluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, leading to the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone derivative with similar antibacterial properties.
Cycloserine: A broad-spectrum antibiotic with a different mechanism of action but structurally related to oxazolidinones.
Uniqueness
(S)-4-(Trifluoromethyl)oxazolidin-2-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other oxazolidinone derivatives and contributes to its potential as a versatile compound in various applications .
Propiedades
Fórmula molecular |
C4H4F3NO2 |
|---|---|
Peso molecular |
155.08 g/mol |
Nombre IUPAC |
(4S)-4-(trifluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)/t2-/m0/s1 |
Clave InChI |
AOOOOLXZRHYHCP-REOHCLBHSA-N |
SMILES isomérico |
C1[C@H](NC(=O)O1)C(F)(F)F |
SMILES canónico |
C1C(NC(=O)O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



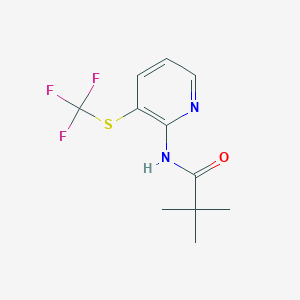
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)

![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
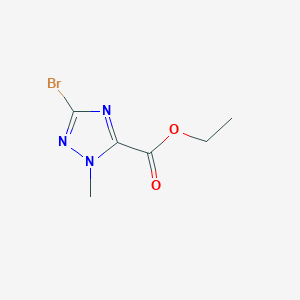

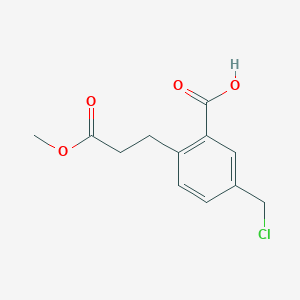

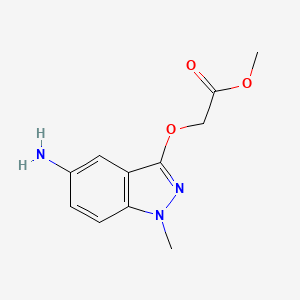
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
